
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
Overview
Description
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,4-dichlorophenyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
The synthesis of 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 3,4-dichloroaniline with terephthaloyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where
Biological Activity
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by two 3,4-dichlorophenyl groups attached to a benzene core with two carboxamide functional groups. Its molecular formula is C18H14Cl4N2O2. The presence of multiple chlorine atoms contributes to its potential biological reactivity and toxicity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : Studies have shown that the compound demonstrates cytotoxic effects against several cancer cell lines. For example, it has been tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels. This suggests a mechanism involving the disruption of normal cell cycle regulation and promotion of programmed cell death.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 | 15.63 | Doxorubicin | 10.38 |
MEL-8 | 20.45 | Doxorubicin | 10.38 |
U-937 | 18.25 | Doxorubicin | 10.38 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results show that while the compound exhibits promising cytotoxicity, it is less potent than doxorubicin.
Apoptosis Induction
Flow cytometry assays have revealed that treatment with this compound leads to increased apoptosis in treated cells. This was evidenced by:
- Increased annexin V binding.
- Elevated levels of cleaved caspase-3.
- Upregulation of pro-apoptotic proteins.
Case Studies
A notable study focused on the compound's effects on MCF-7 cells demonstrated:
- Increased p53 Levels : Western blot analysis indicated that treatment resulted in significant upregulation of p53 protein levels.
- Caspase Activation : The activation of caspase pathways was confirmed through enzymatic assays, highlighting its role in apoptosis induction.
Discussion
The biological activity of this compound suggests it could serve as a lead compound for further development in anticancer therapeutics. However, its lower potency compared to established chemotherapeutics like doxorubicin indicates that structural modifications may be necessary to enhance its efficacy.
Properties
IUPAC Name |
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-15-7-5-13(9-17(15)23)25-19(27)11-1-2-12(4-3-11)20(28)26-14-6-8-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVCPCOMVVYIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308461 | |
Record name | 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81577-24-4 | |
Record name | NSC204225 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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